

# Application Notes and Protocols: Adoptive Transfer of GAD65 (524-543) Reactive T-Cells

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## Compound of Interest

Compound Name: GAD65 (524-543)

Cat. No.: B12372302

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## For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the adoptive transfer of T-cells reactive to the **GAD65 (524-543)** peptide, a key autoantigen in Type 1 Diabetes (T1D). The methodologies described are based on studies utilizing the non-obese diabetic (NOD) mouse model, a well-established animal model for human T1D.

## Introduction

Glutamic acid decarboxylase 65 (GAD65) is a primary autoantigen targeted by the immune system in the development of T1D. T-cell responses to specific epitopes of GAD65, particularly the 524-543 peptide region, are detected early in the pathogenesis of the disease in NOD mice.[1][2] The adoptive transfer of **GAD65 (524-543)** reactive T-cells into NOD or immunodeficient NOD.scid mice is a critical experimental technique to investigate the role of these specific T-cells in the initiation and progression of autoimmune diabetes. Depending on the phenotype of the transferred T-cells, they can either induce or protect against the disease.[3][4][5][6]

The **GAD65 (524-543)** peptide is known to be a stimulus for the diabetogenic T-cell clone BDC2.5.[7][8][9] Studies have shown that immunization with this peptide can increase the susceptibility of NOD mice to T1D induced by the adoptive transfer of BDC2.5 T-cells.[7][8][9] The adoptive transfer of a TH1-like **GAD65 (524-543)**-specific CD4+ T-cell clone has been

demonstrated to induce diabetes in NOD.scid mice, highlighting its pathogenic potential.[\[6\]](#) Conversely, some GAD65-specific T-cells have been shown to play a protective role, capable of delaying the onset of diabetes when co-transferred with diabetogenic T-cells.[\[3\]](#)[\[4\]](#)

These protocols and notes are designed to guide researchers in the generation, characterization, and in vivo application of **GAD65 (524-543)** reactive T-cells to further elucidate their role in T1D and to explore potential therapeutic interventions.

## Quantitative Data Summary

The following tables summarize quantitative data from representative studies on the adoptive transfer of **GAD65 (524-543)** reactive T-cells.

Table 1: Incidence of Diabetes Following Adoptive Transfer of **GAD65 (524-543)** Reactive T-Cells

T-Cell Line/Clone	Recipient Mice	Number of Cells Transferred	Incidence of Diabetes	Mean Onset of Diabetes (days)	Reference
5A (CD4+ Th1)	NOD/SCID	1 x 10 <sup>7</sup>	83% (10/12)	21	<a href="#">[5]</a> <a href="#">[10]</a>
GAD 546.14 (CTL)	NOD.scid	1 x 10 <sup>7</sup>	0% (insulinitis observed)	N/A	<a href="#">[11]</a>
G206 (TCR Tg)	NOD.scid (co-transfer)	Not specified	Delayed onset	Significantly delayed	<a href="#">[3]</a> <a href="#">[4]</a>

Table 2: Cytokine Profile of **GAD65 (524-543)** Reactive T-Cell Line 5A

Cytokine	Concentration/Activity	Stimulation	Reference
IFN- $\gamma$	High	GAD65 peptide (524-543)	[1][5][10]
TNF- $\alpha/\beta$	Present	GAD65 peptide (524-543)	[1][5][10]
IL-4	Not detected	GAD65 peptide (524-543)	[1][5][10]

## Experimental Protocols

### Protocol 1: Generation of GAD65 (524-543) Reactive T-Cell Lines

This protocol describes the generation of a CD4<sup>+</sup> T-cell line reactive to the **GAD65 (524-543)** peptide from immunized NOD mice.

Materials:

- 3-week-old female NOD mice
- **GAD65 (524-543)** peptide (Sequence: SRLSKVAPVIKARMMEYGTT)[7]
- Complete Freund's Adjuvant (CFA)
- Incomplete Freund's Adjuvant (IFA)
- RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100  $\mu$ g/mL streptomycin, and 50  $\mu$ M 2-mercaptoethanol
- Recombinant murine IL-2
- Irradiated (3000 rads) syngeneic spleen cells (as antigen-presenting cells, APCs)

Procedure:

- Immunization:
  1. Emulsify the **GAD65 (524-543)** peptide in CFA at a concentration of 1 mg/mL.
  2. Immunize 3-week-old NOD mice subcutaneously at the base of the tail with 100 µL of the emulsion (100 µg of peptide).
  3. Boost the mice 7 days later with the same peptide emulsified in IFA.
- T-Cell Isolation and Culture:
  1. Seven to ten days after the boost, sacrifice the mice and prepare a single-cell suspension from the draining lymph nodes (inguinal and periaortic).
  2. Culture the lymph node cells ( $5 \times 10^6$  cells/mL) in complete RPMI-1640 medium with 20 µg/mL of **GAD65 (524-543)** peptide.
  3. After 4 days, expand the responding T-cells by adding recombinant murine IL-2 (10 U/mL) to the culture.
  4. Restimulate the T-cell line every 10-14 days with the **GAD65 (524-543)** peptide (10 µg/mL) and irradiated syngeneic spleen cells as APCs, followed by expansion in IL-2 containing medium.

## Protocol 2: Adoptive Transfer of **GAD65 (524-543)** Reactive T-Cells

This protocol outlines the procedure for the adoptive transfer of the generated T-cell line into recipient mice to assess their diabetogenic potential.

Materials:

- Generated **GAD65 (524-543)** reactive T-cell line
- NOD.scid mice (6-8 weeks old)
- Phosphate-buffered saline (PBS), sterile

- Syringes and needles for intravenous or intraperitoneal injection

#### Procedure:

- Preparation of T-Cells:
  1. Culture the **GAD65 (524-543)** reactive T-cell line as described in Protocol 1.
  2. Three days after the last stimulation with peptide and APCs, harvest the T-cells.
  3. Wash the cells twice with sterile PBS.
  4. Resuspend the cells in sterile PBS at a concentration of  $5 \times 10^7$  cells/mL.
- Adoptive Transfer:
  1. Inject 200  $\mu$ L of the cell suspension ( $1 \times 10^7$  cells) into the tail vein (intravenous) or into the peritoneal cavity (intraperitoneal) of each recipient NOD.scid mouse.[\[11\]](#)[\[12\]](#)
- Monitoring for Diabetes:
  1. Monitor the mice for the development of diabetes starting 5-7 days after the transfer.
  2. Check urine glucose levels twice weekly using diastix.
  3. Confirm diabetes by measuring blood glucose levels from the tail vein. Mice are considered diabetic when blood glucose levels exceed 250 mg/dL on two consecutive measurements.[\[12\]](#)

## Protocol 3: Assessment of Insulinitis

This protocol describes the histological evaluation of pancreatic islet inflammation (insulinitis).

#### Materials:

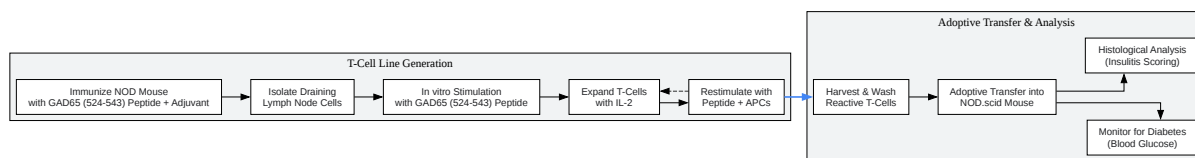
- Recipient mice pancreata
- 10% neutral buffered formalin

- Paraffin
- Hematoxylin and Eosin (H&E) stain
- Microscope

#### Procedure:

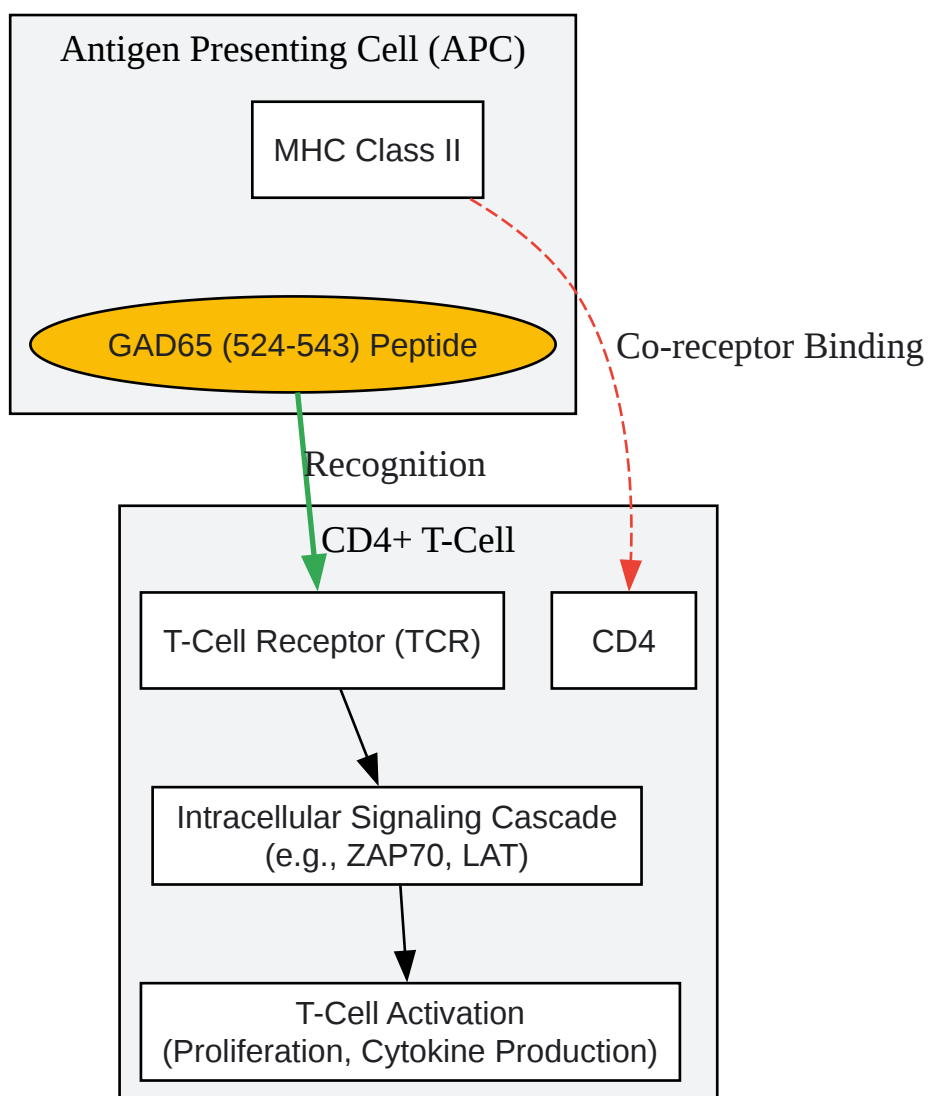
- Tissue Preparation:
  1. At the end of the experiment (or upon onset of diabetes), sacrifice the mice and dissect the pancreas.
  2. Fix the pancreas in 10% neutral buffered formalin.
  3. Embed the fixed tissue in paraffin and cut 5  $\mu$ m sections.
  4. Stain the sections with H&E.
- Insulitis Scoring:
  1. Examine at least 20 islets per mouse under a microscope.
  2. Score the degree of mononuclear cell infiltration (insulitis) as follows:
    - 0: No infiltration
    - 1: Peri-insulitis (mononuclear cells surrounding the islet)
    - 2: Moderate insulitis (<50% of the islet infiltrated)
    - 3: Severe insulitis (>50% of the islet infiltrated)
    - 4: Destructive insulitis (islet architecture destroyed)

## Visualizations



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Caption: Experimental workflow for the generation and adoptive transfer of **GAD65 (524-543)** reactive T-cells.



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